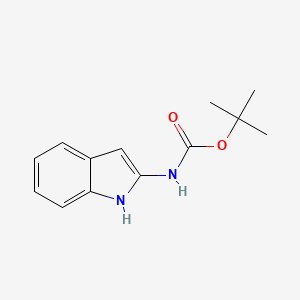

tert-Butyl 1H-indol-2-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 1H-indol-2-ylcarbamate” is a chemical compound with the CAS Number: 167954-49-6 . It has a molecular weight of 232.28 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H16N2O2 . The InChI code for the compound is 1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-9-6-4-5-7-10(9)14-11/h4-8,14H,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, sealed in dry, at 2-8°C . The compound has a molecular weight of 232.28 .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Intermediate

One significant application of tert-butyl 1H-indol-2-ylcarbamate derivatives is in the process development and pilot-plant synthesis of pharmaceutical intermediates. For instance, (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was synthesized via an efficient sequence starting from readily available materials (Li et al., 2012).

Structural Characterization

Characterization of the structure of this compound derivatives is crucial in understanding their properties and potential applications. An example is the study that characterized tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments (Aouine et al., 2016).

Synthesis of Indole Derivatives

Compounds containing this compound play a role in the synthesis of indole derivatives. For instance, the synthesis of indoles and anilines employing tert-butyl sulfinamide as an ammonia surrogate was reported, where indoles with sensitive functional groups were readily prepared (Prakash et al., 2011).

Application in Antibacterial Research

In the field of antibacterial research, indole derivatives, including those containing this compound, have been studied for their potential to inhibit bacterial efflux pumps. This is exemplified by the synthesis of indol-3-yl)ethanamine derivatives to inhibit Staphylococcus aureus NorA efflux pumps, demonstrating their utility in addressing antibiotic resistance (Héquet et al., 2014).

Antihypertensive Applications

Indole derivatives of this compound have been investigated for their antihypertensive properties. A study on aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety reported significant antihypertensive activity in spontaneously hypertensive rats (Kreighbaum et al., 1980).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other indole derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

tert-butyl N-(1H-indol-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-9-6-4-5-7-10(9)14-11/h4-8,14H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBPWHKOKZZKKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2712821.png)

![methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2712824.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B2712829.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2712830.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2712836.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2712841.png)